

An In-depth Technical Guide to Methyl 2-(sulfamoylmethyl)benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-(sulfamoylmethyl)benzoate
Cat. No.:	B053720

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl 2-(sulfamoylmethyl)benzoate**. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. By synthesizing theoretical knowledge with practical insights, this guide serves as an essential reference for utilizing this compound as a versatile building block in medicinal chemistry and organic synthesis.

Introduction and Strategic Overview

Methyl 2-(sulfamoylmethyl)benzoate, a bifunctional organic molecule, incorporates a benzoate ester and a primary sulfonamide linked by a methylene bridge. The presence of the sulfonamide moiety, a critical pharmacophore in a wide array of therapeutic agents, combined with the reactive potential of the methyl ester, makes this compound a subject of significant interest for synthetic and medicinal chemists. Its structure presents a unique scaffold for creating novel molecular entities with potential biological activity. This guide aims to consolidate the available technical data and provide expert analysis of its chemical behavior, thereby enabling its effective application in research and development settings.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. **Methyl 2-(sulfamoylmethyl)benzoate** is identified by the CAS Number 112941-26-1[1]. Its structure features a benzene ring substituted at the 1- and 2-positions with a methoxycarbonyl group and a sulfamoylmethyl group, respectively.

Key Identifiers and Computed Properties

The following table summarizes the key identifiers and computed physicochemical properties for **Methyl 2-(sulfamoylmethyl)benzoate**. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and for designing experimental protocols.

Property	Value	Source
IUPAC Name	methyl 2-(sulfamoylmethyl)benzoate	PubChem[1]
CAS Number	112941-26-1	PubChem[1]
Molecular Formula	C ₉ H ₁₁ NO ₄ S	PubChem[1]
Molecular Weight	229.26 g/mol	PubChem[1]
Exact Mass	229.04087901 Da	PubChem[1]
Synonyms	o-Carbomethoxybenzyl sulfonamide, Methyl 2-(Aminosulfonylmethyl)benzoate	CymitQuimica[2]
XLogP3	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Topological Polar Surface Area	94.8 Å ²	PubChem[1]

Spectroscopic Analysis: A Structural Elucidation

Spectroscopic data provides an empirical fingerprint of a molecule's structure. While experimental spectra for this specific compound are not widely published, a detailed theoretical analysis based on its functional groups allows for a robust prediction of its spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be highly characteristic.
 - Aromatic Protons (4H): These would appear in the downfield region, approximately δ 7.4-8.1 ppm. The ortho-substitution pattern will lead to a complex multiplet.
 - Methylene Protons (-CH₂-): A sharp singlet is anticipated around δ 4.5-5.0 ppm, corresponding to the two protons of the benzylic methylene bridge.
 - Methyl Protons (-OCH₃): A distinct singlet for the three methyl ester protons is expected around δ 3.9 ppm.
 - Amide Protons (-SO₂NH₂): A broad singlet corresponding to the two amine protons would appear, potentially around δ 7.3 ppm, whose chemical shift and appearance can be highly dependent on solvent and concentration.
- ^{13}C NMR: The carbon spectrum would corroborate the structure with the following predicted signals:
 - Carbonyl Carbon (-C=O): δ ~167 ppm
 - Aromatic Carbons: 6 distinct signals between δ 128-140 ppm.
 - Methylene Carbon (-CH₂-): δ ~55-60 ppm.
 - Methyl Carbon (-OCH₃): δ ~52 ppm.

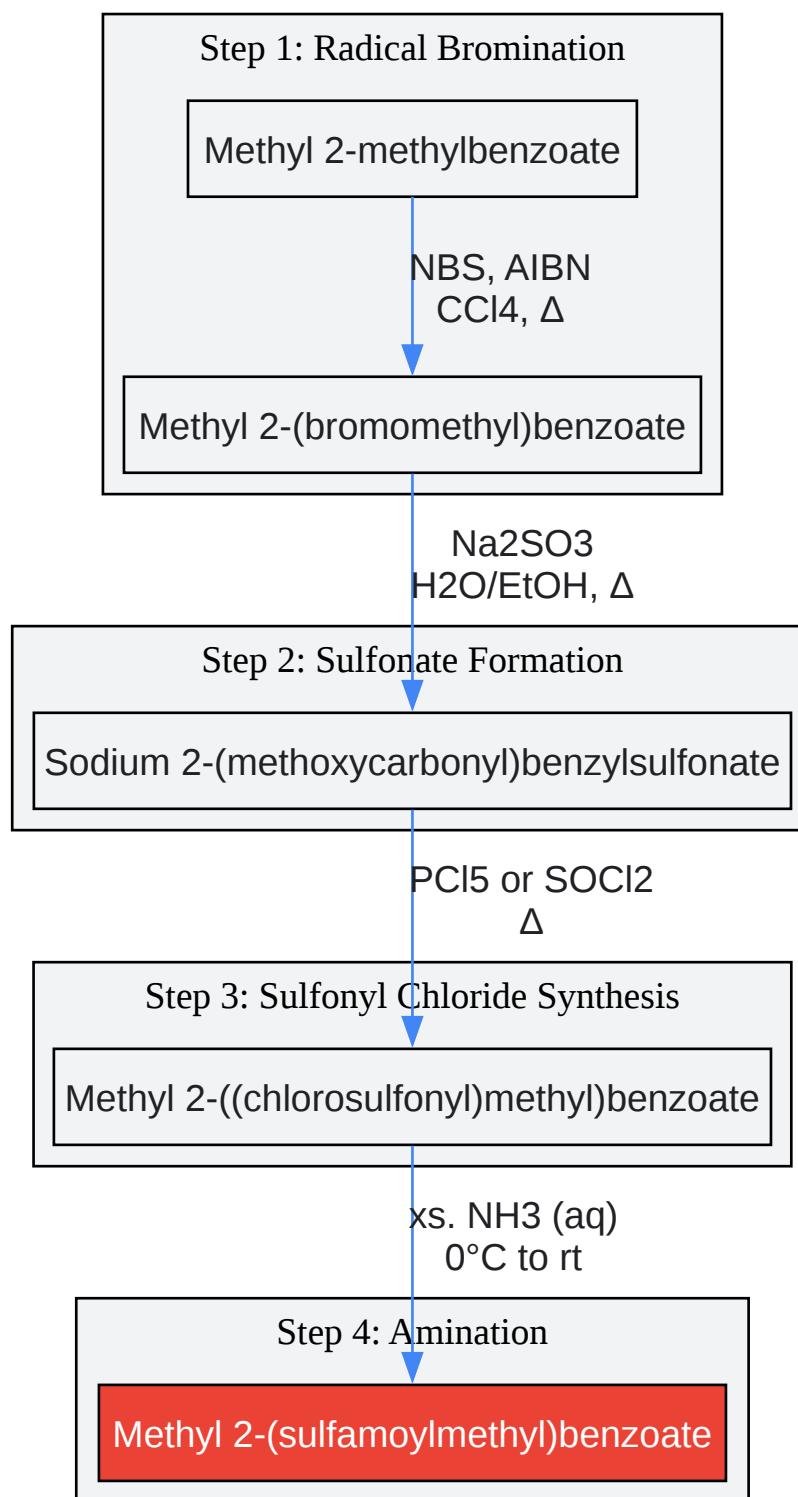
Infrared (IR) Spectroscopy

The IR spectrum is invaluable for confirming the presence of key functional groups. Based on available data for similar structures, the following absorption bands are expected[1]:

- N-H Stretching: Two bands characteristic of a primary sulfonamide around 3350 and 3250 cm^{-1} .
- C-H Stretching (Aromatic/Aliphatic): Signals just above and below 3000 cm^{-1} .
- C=O Stretching (Ester): A strong, sharp absorption band around 1720 cm^{-1} .
- S=O Stretching (Sulfonamide): Two strong bands, typically around 1350 cm^{-1} (asymmetric) and 1160 cm^{-1} (symmetric).
- C-O Stretching (Ester): A strong band in the 1300-1100 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectral analysis provides information on the molecular weight and fragmentation pattern of the compound[1][3].


- Molecular Ion (M^+): The molecular ion peak would be observed at an m/z corresponding to the exact mass of the molecule (229.04).
- Key Fragmentation Pathways: Common fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z 198, or cleavage of the C-S bond, leading to fragments corresponding to the benzyl and sulfamoyl moieties.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

While a specific, peer-reviewed synthesis for **Methyl 2-(sulfamoylmethyl)benzoate** is not readily available, a logical and robust multi-step synthesis can be proposed based on established organic chemistry principles. This pathway offers a high degree of control and utilizes commercially available starting materials.

Workflow: Synthesis of **Methyl 2-(sulfamoylmethyl)benzoate**

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **Methyl 2-(sulfamoylmethyl)benzoate**.

Experimental Protocol Insight:

- Radical Bromination: The synthesis begins with the selective bromination of the benzylic methyl group of Methyl 2-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This reaction is a well-established method for functionalizing benzylic positions.
- Sulfonate Formation: The resulting benzylic bromide is a potent electrophile. A nucleophilic substitution with sodium sulfite provides the corresponding sodium sulfonate salt, a stable and crystalline intermediate.
- Sulfonyl Chloride Synthesis: The sulfonate salt is then converted to the more reactive sulfonyl chloride. This is a critical step, typically achieved using reagents like phosphorus pentachloride (PCl_5) or thionyl chloride (SOCl_2). This intermediate is highly reactive and moisture-sensitive.
- Amination: The final step involves the reaction of the sulfonyl chloride with an excess of aqueous ammonia. The reaction is typically performed at low temperatures to control exothermicity and then allowed to warm to room temperature to ensure complete conversion to the desired primary sulfonamide.

Chemical Reactivity Profile

- Ester Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield 2-(sulfamoylmethyl)benzoic acid. Basic hydrolysis using NaOH or KOH is typically more efficient and less prone to side reactions.
- Sulfonamide Acidity: The protons on the sulfonamide nitrogen are weakly acidic and can be deprotonated by strong bases. This allows for N-alkylation or other modifications at the sulfonamide nitrogen.
- Aromatic Ring Substitution: The ester group is an electron-withdrawing, deactivating group that directs electrophilic aromatic substitution to the meta-position (relative to the ester). The sulfamoylmethyl group is also deactivating. Therefore, reactions like nitration or halogenation on the aromatic ring would require harsh conditions and are expected to yield the 4- or 5-substituted product.

Potential Applications in Drug Development

The structural motifs within **Methyl 2-(sulfamoylmethyl)benzoate** make it a valuable scaffold for medicinal chemistry.

- **Scaffold for Inhibitors:** Sulfonamides are cornerstone functional groups in a multitude of drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents. This compound can serve as a starting point for developing novel inhibitors where the benzoate portion can be modified to target specific binding pockets in enzymes.
- **Intermediate for Complex Synthesis:** It can be used as a versatile chemical intermediate. For instance, the ester can be converted to an amide or reduced to an alcohol, providing further points for molecular diversification.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 2-(sulfamoylmethyl)benzoate** is associated with the following hazards[1]:

- H302: Harmful if swallowed.
- H319: Causes serious eye irritation.

Recommended Precautionary Statements:

- P264: Wash skin thoroughly after handling[1].
- P270: Do not eat, drink or smoke when using this product[1].
- P280: Wear protective gloves/protective clothing/eye protection/face protection[1][4].
- P301+P317: IF SWALLOWED: Get medical help[1].
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][4].

Handling Protocol:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Avoid breathing dust, fumes, or vapors.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[4].

Conclusion

Methyl 2-(sulfamoylmethyl)benzoate is a compound with significant untapped potential in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the strategic placement of two key functional groups—an ester and a sulfonamide—make it an attractive building block for the creation of complex molecular architectures. This guide provides the foundational knowledge required for researchers to handle, characterize, and strategically employ this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | C9H11NO4S | CID 13958774 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Methyl 2-(sulfamoylmethyl)benzoate | CymitQuimica [cymitquimica.com]
3. mzCloud – Methyl 2 sulfamoylmethyl benzoate [mzcloud.org]
4. aksci.com [aksci.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(sulfamoylmethyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053720#methyl-2-sulfamoylmethyl-benzoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com